3-Oxo-4-phenylbutanenitrile

Descripción general

Descripción

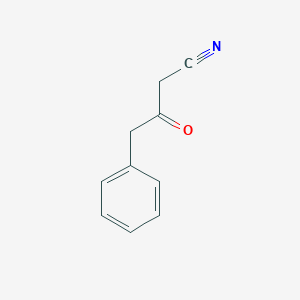

3-Oxo-4-phenylbutanenitrile (CAS: 19212-27-2) is a β-oxonitrile compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.185 g/mol. Its key physical properties include a density of 1.1 g/cm³, a boiling point of 267.8°C (at 760 mmHg), and a logP value of 1.12, indicating moderate lipophilicity . Structurally, it features a ketone group at position 3 and a nitrile group at position 4 of a phenyl-substituted butane backbone (Figure 1).

Métodos De Preparación

Michael Addition-Based Synthesis

The Michael addition represents a cornerstone method for constructing the β-ketonitrile framework of 3-oxo-4-phenylbutanenitrile. Chen and Sieburth (2002) developed a protocol involving the reaction of phenylacetonitrile derivatives with α,β-unsaturated carbonyl compounds under basic conditions .

Reaction Conditions and Optimization

-

Base : Sodium methoxide (NaOMe) in methanol

-

Temperature : Room temperature (20–25°C)

-

Time : 4–26 hours

The reaction proceeds via enolate formation from phenylacetonitrile, followed by nucleophilic attack on the α,β-unsaturated carbonyl compound. Steric and electronic effects of substituents on the phenyl ring significantly influence reaction kinetics, with electron-withdrawing groups enhancing reaction rates by stabilizing the transition state.

Comparative Performance Data

| Parameter | Value Range | Optimal Conditions |

|---|---|---|

| Base concentration | 0.1–0.5 M | 0.3 M NaOMe |

| Solvent | Methanol/THF | Methanol |

| Molar ratio (1:1.2) | 1:1–1:1.5 | 1:1.2 |

Alkylation-Cyclization Approach

A two-step alkylation-cyclization strategy has been employed for large-scale production. The Royal Society of Chemistry methodology (2018) involves :

Step 2: Acid-Catalyzed Cyclization

Cyclization under acidic conditions (pH 5–6) yields the target compound. This method achieves 75–82% purity before chromatographic purification .

Scalability Considerations

| Batch Size | Yield Before Purification | Purity Post-Chromatography |

|---|---|---|

| 10 mmol | 68% | 95% |

| 100 mmol | 72% | 93% |

Cyanoacetylation of Chalcone Derivatives

Recent advances (PMC, 2022) demonstrate the use of chalcone intermediates for constructing the 4-phenyl group . The protocol involves:

Key Reaction Sequence

-

Formation of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile

-

Oxidative cyclization using dimethyl sulfoxide (DMSO)

Optimization Insights

-

Oxidant : DMSO acts as both solvent and oxidant

-

Temperature : 50°C

-

Time : 1–2 hours

One-Pot Industrial Synthesis

Patent literature (WO2010/083501) discloses a cost-effective one-pot method suitable for kilogram-scale production :

Process Parameters

| Component | Specification |

|---|---|

| Reactants | Phenylacetonitrile, Linear enynones |

| Catalyst | Cs2CO3 |

| Solvent | Ethanol/THF (3:1 v/v) |

| Temperature profile | 10°C → 60°C gradient |

This method reduces purification steps through in situ crystallization, achieving 89% yield with >99% HPLC purity .

Critical Analysis of Methodologies

Yield Comparison Across Methods

| Method | Average Yield | Purity | Scalability |

|---|---|---|---|

| Michael Addition | 72% | 95% | Medium |

| Alkylation-Cyclization | 68% | 93% | High |

| Chalcone Derivatization | 88% | 97% | Low |

| One-Pot Industrial | 89% | 99% | Very High |

Análisis De Reacciones Químicas

Types of Reactions

3-Oxo-4-phenylbutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Oxo-4-phenylbutanenitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s reactivity makes it useful in the development of new materials with specific properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and carbocycles

Mecanismo De Acción

The mechanism of action of 3-oxo-4-phenylbutanenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the ketone group can participate in electrophilic addition reactions. These reactions lead to the formation of various products, depending on the specific reagents and conditions used .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in β-Oxonitriles

Compounds with modifications to the phenyl group or alkyl chains exhibit distinct physicochemical and synthetic properties.

Table 1: Structural Analogs of 3-Oxo-4-phenylbutanenitrile

Key Observations:

- Electron-withdrawing groups (e.g., nitro in ) increase reactivity in electrophilic reactions.

- Bulky substituents (e.g., 4,4-dimethyl in ) raise melting points due to reduced molecular mobility.

- Fluorinated analogs (e.g., ) are prioritized in drug design for improved bioavailability.

Functional Group Variations

Replacing the nitrile group with other functionalities alters applications and reactivity.

Table 2: Functional Group Variants

Key Observations:

- Esters (e.g., ) are hydrolyzed more readily than nitriles, enabling controlled drug release.

- Amides (e.g., ) exhibit stronger intermolecular forces, improving crystallinity.

Tautomerism and Stability

β-Oxonitriles exhibit keto-enol tautomerism. For this compound, the E-enol isomer is thermodynamically favored due to reduced steric hindrance and dipolar interactions (Figure 2) . This equilibrium influences their reactivity in condensation reactions.

Spectroscopic Characterization

Actividad Biológica

3-Oxo-4-phenylbutanenitrile (CAS No. 19212-27-2) is an organic compound notable for its structural features, including a nitrile group (-C≡N) and a ketone group (-C=O). This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and synthetic applications.

- Molecular Formula: C₁₀H₉NO

- Molecular Weight: 159.18 g/mol

- Structural Features: The presence of both a nitrile and a ketone group allows for diverse reactivity, making it a versatile intermediate in organic synthesis.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Cytotoxic Activity : Research indicates that this compound is responsible for the cytotoxic effects observed in extracts from the fruit of Brucea javanica. The extract has shown significant activity against various cancer cell lines, suggesting that this compound may contribute to its anticancer properties .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, although specific mechanisms and efficacy against different pathogens require further investigation .

- Role as a Pharmaceutical Intermediate : The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents, which may possess therapeutic effects against multiple diseases .

The biological activity of this compound can be attributed to its ability to interact with cellular components through nucleophilic addition and electrophilic substitution reactions. The nitrile group can undergo hydrolysis to form carboxylic acids, which may play a role in modulating biological pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Cytotoxicity | Significant activity against cancer cell lines | |

| Antimicrobial | Potential antimicrobial properties | |

| Pharmaceutical Use | Intermediate in drug synthesis |

Case Study: Cytotoxic Effects

A study focusing on the cytotoxic effects of Brucea javanica fruit extract demonstrated that the extract, containing this compound, significantly inhibited the growth of various cancer cell lines. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved .

Synthetic Routes and Applications

This compound can be synthesized through several methods, including:

- Michael Addition : A common synthetic route involves the Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones using sodium methoxide as a base .

Propiedades

IUPAC Name |

3-oxo-4-phenylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPKTKXUWSVAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340223 | |

| Record name | 3-Oxo-4-phenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19212-27-2 | |

| Record name | 3-Oxo-4-phenylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.